Lead(II) methacrylate

Description

Contextualization of Organometallic Methacrylates in Modern Chemistry

Organometallic compounds, defined by the presence of at least one metal-carbon bond, occupy a crucial space between organic and inorganic chemistry. researchgate.net Their history dates back to the 18th and 19th centuries with discoveries like Louis Claude Cadet de Gassicourt's isolation of the first organometallic compound, cacodyl, and the synthesis of Zeise's salt, the first to contain a transition metal. mdpi.comgantrade.com The field gained significant momentum in the mid-20th century, particularly with the development of Ziegler-Natta catalysts, which revolutionized polymer chemistry and earned a Nobel Prize in 1963. mdpi.comacs.org

Organometallic methacrylates are a specific class of these compounds where a metal is bonded to a methacrylate (B99206) group. These compounds are significant for their ability to act as monomers for polymerization, leading to the creation of metal-containing polymers. rsc.orgtdx.cat The incorporation of metal atoms into a polymer backbone can introduce a range of unique optical, electrochemical, magnetic, and catalytic properties not found in traditional organic polymers. researchgate.netnih.gov These properties make organometallic polymers valuable in diverse fields, including the synthesis of advanced materials like conductive polymers and luminescent materials for applications such as OLEDs. researchgate.net The metal-carbon bond's nature, which can range from ionic to covalent, and the specific metal and organic ligands involved, dictate the compound's reactivity and subsequent applications. researchgate.netresearchgate.net

Historical Development and Initial Characterization of Lead-Containing Methacrylate Compounds

The development of methacrylate-based polymers has a rich history. Acrylic acid was first synthesized in 1843, followed by methacrylic acid in 1865. tzgroupusa.comwikipedia.org The reaction of methacrylic acid with methanol (B129727) to produce the methyl methacrylate (MMA) monomer was developed around 1928. wikipedia.org The first reported synthesis of a methacrylate polymer, poly(methacrylic acid), occurred in 1880. acs.org However, it was the commercialization of polymethyl methacrylate (PMMA) in the 1930s, under trade names like Plexiglas and Perspex, that marked a significant milestone. wikipedia.org

The introduction of metals into polymer structures gained traction around the same period, with the appearance of acrylic polymers from the polymerization of metal acrylates in the 1930s. gantrade.com While specific early synthesis records for Lead(II) methacrylate are not extensively detailed in readily available literature, its development falls within this broader historical context of advancing polymer chemistry. The synthesis of this compound is typically achieved through the reaction of a lead(II) salt, such as lead(II) oxide or lead(II) acetate (B1210297), with methacrylic acid. Current time information in Bangalore, IN.

Early characterization of such compounds would have involved techniques to confirm the structure and study their polymerization capabilities. For instance, research on this compound has involved characterization by Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) to confirm its synthesis and analyze its thermal polymerization properties. tdx.cat

Significance of this compound in Contemporary Materials and Polymer Science Research

This compound (Pb(MAA)₂) is a metal-containing monomer that has been a subject of study in polymer and materials science due to its specific properties. tdx.cat Its primary significance lies in its role as a monomer and comonomer in polymerization reactions to create specialized polymers. Current time information in Bangalore, IN.allenpress.com

Key Research Findings and Applications:

Polymerization and Copolymerization: Research has demonstrated that this compound can undergo self-polymerization initiated by thermal energy or free radicals. tdx.cat Its polymerization kinetics have been studied, revealing activation energies of 150.10 kJ/mol in the solid state and 74.99 kJ/mol in an aqueous solution. tdx.cat It is also used as a comonomer with other monomers like methyl methacrylate (MMA), styrene (B11656), and n-butyl acrylate (B77674) to synthesize copolymers with tailored properties. tdx.catmdpi.com

Catalysis and Stabilization: The compound serves as a catalyst or co-catalyst in certain polymerization processes, helping to initiate and control the reaction to produce polymers with specific characteristics. Current time information in Bangalore, IN.allenpress.com It has also been utilized as a stabilizer in some plastics and rubbers, enhancing their durability by preventing degradation from environmental factors. allenpress.com

Radiation Shielding: Owing to the high density of lead, compounds like this compound are incorporated into polymeric materials to create effective radiation shielding. Current time information in Bangalore, IN. These lead-containing polymer composites are explored as potential alternatives to traditional, heavy lead shielding, offering properties like being lightweight and having better structural integrity. researchgate.nettdx.cat

Specialty Coatings and Additives: this compound is used in the formulation of specialized coatings and paints where the lead content can contribute to durability and weather resistance. Current time information in Bangalore, IN. Its unique chemical structure allows it to be used as an additive to impart specific functionalities to high-performance materials. allenpress.com

Scope and Objectives for Advanced Academic Investigation

The future of research involving this compound and related heavy metal polymers is guided by two primary, often opposing, drivers: enhancing material performance for specialized applications and addressing environmental and health concerns by developing safer alternatives.

Future Research Directions:

Development of Lead-Free Alternatives: A major focus of current and future research is the development of high-performance, lead-free polymer composites for applications like radiation shielding. rsc.org The objective is to create materials that are lightweight, non-toxic, flexible, and cost-effective, using fillers like bismuth, tungsten, or various metal oxides within a polymer matrix to replace lead-based materials. researchgate.net

Enhanced Heavy Metal Remediation: There is significant academic interest in designing and fabricating advanced polymer-based nanocomposites for the efficient removal of heavy metal ions, including lead, from wastewater. oaepublish.com Future investigations aim to improve the adsorption capacities and reusability of these materials by exploring novel heterocyclic polymers and polymer-based composites with high-affinity chelating sites for metal ions. nih.govacs.orgrsc.org

Improving Intrinsic Stability and Performance: For applications where lead's specific properties are difficult to replicate, research continues on improving the stability of organolead compounds. For instance, in the field of organolead halide perovskites for solar cells, significant effort is dedicated to enhancing intrinsic stability through polymer encapsulation and the use of different organic cations or cross-linking agents. acs.orgucsb.edu While distinct from this compound, this research highlights the broader academic goal of controlling the stability and degradation of organolead materials.

Computational Modeling and Material Design: Advanced academic investigation will increasingly rely on computational tools, including simulations and machine learning, to predict the properties of new polymers. psu.edu These methods can accelerate the design of novel materials with targeted functionalities, whether for enhancing the performance of heavy-metal-containing polymers or for creating superior, safer alternatives. liverpool.ac.uk

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₀O₄Pb | |

| Molecular Weight | 377.36 g/mol | allenpress.com |

| Appearance | Off-white / Pale white powder | |

| Melting Point | 62 °C / 74.39 °C | tdx.cat |

| IUPAC Name | lead(2+); 2-methylprop-2-enoate | |

| CAS Number | 1068-61-7 | allenpress.com |

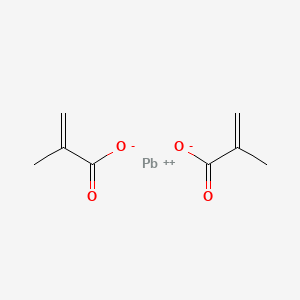

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAGCKGOSVNLMF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061445 | |

| Record name | Lead bis(methylacrylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-61-7, 52609-46-8, 90552-19-5 | |

| Record name | Lead(II) methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052609468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090552195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead bis(methylacrylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(2+) methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies of Lead Ii Methacrylate

Green Chemistry Principles and Sustainable Synthetic Approaches

The industrial synthesis of metal-containing compounds is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. For lead(II) methacrylate (B99206), conventional synthesis routes, typically involving the reaction of lead(II) oxide with methacrylic acid, are effective but present opportunities for greener alternatives. The development of sustainable synthetic methodologies for lead(II) methacrylate is an area of growing interest, focusing on the core principles of green chemistry such as waste prevention, use of renewable feedstocks, and energy efficiency. While specific research on green routes for this compound is limited, several sustainable strategies applicable to metal carboxylates, in general, can be considered.

One of the primary goals of green chemistry is the use of renewable resources. The methacrylic acid used in the synthesis of this compound is conventionally derived from petrochemical feedstocks. However, significant progress has been made in producing methacrylic acid from bio-based sources through fermentation and catalytic processes. frontiersin.orgtechconnect.orgnih.gov Bio-based organic acids, such as citric acid and itaconic acid, can be converted into methacrylic acid, offering a more sustainable pathway that reduces reliance on fossil fuels. ki.sisemanticscholar.org The utilization of bio-derived methacrylic acid would represent a significant step towards a greener synthesis of this compound.

Another key principle of green chemistry is the reduction or elimination of hazardous substances and the use of safer solvents. The conventional synthesis of this compound may employ organic solvents. A greener approach would involve the use of water as a reaction medium. Aqueous synthesis is inherently safer, less expensive, and more environmentally benign. Given that the polymerization of this compound has been studied in aqueous solutions, it suggests that the monomer possesses some degree of water solubility, making aqueous synthesis a plausible, greener alternative.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers a transformative approach to green synthesis. This technique can lead to higher yields, shorter reaction times, and reduced waste generation. mdpi.com The application of mechanochemical methods, such as manual grinding or ball milling, has been successfully demonstrated for the synthesis of other lead(II) carboxylate coordination polymers and various metal carboxylates. rsc.orgresearchgate.net These solvent-free methods could potentially be adapted for the synthesis of this compound from lead(II) oxide and methacrylic acid, drastically reducing the environmental footprint of the process.

Energy efficiency is another cornerstone of green chemistry. Exploring synthetic routes that proceed under ambient temperature and pressure can significantly lower energy consumption. Mechanochemical syntheses are often performed at room temperature, offering an energy-efficient alternative to traditional methods that may require heating. mdpi.com Furthermore, electrochemical methods, which use electricity to drive chemical reactions, can be highly energy-efficient and offer precise control over the reaction. beilstein-journals.orgrsc.org The electrocarboxylation of organic compounds is a known method for producing carboxylic acids and could be explored for novel synthesis pathways. beilstein-journals.orgresearchgate.net

A comparative overview of conventional versus potential green synthetic approaches is presented in the table below.

| Parameter | Conventional Synthesis | Potential Green Approaches |

| Starting Materials | Petrochemical-based methacrylic acid, Lead(II) oxide/acetate (B1210297) | Bio-based methacrylic acid from renewable feedstocks frontiersin.orgki.sisemanticscholar.org |

| Solvent | Organic solvents (e.g., ethanol (B145695), DMF) | Water, or solvent-free (mechanochemistry) mdpi.comrsc.orgchinesechemsoc.org |

| Energy Input | Often requires heating | Ambient temperature (mechanochemistry), Electrochemical methods mdpi.combeilstein-journals.org |

| Waste Generation | Solvent waste, potential byproducts | Reduced solvent waste, higher atom economy in solvent-free systems |

| Safety | Use of flammable and potentially toxic organic solvents | Use of non-toxic, non-flammable water; elimination of solvent hazards |

While dedicated research into the green synthesis of this compound is still an emerging field, the application of established green chemistry principles holds significant promise for developing more sustainable and environmentally responsible manufacturing processes.

Advanced Structural Elucidation and Coordination Chemistry of Lead Ii Methacrylate

Single-Crystal X-ray Diffraction Studies

Crystal System, Space Group, and Unit Cell Parameters

Specific crystallographic data for lead(II) methacrylate (B99206) are not available in the reviewed literature. However, data from analogous lead(II) carboxylate compounds illustrate the structural diversity. For instance, lead(II) acetate (B1210297) trihydrate crystallizes in the monoclinic crystal system. wikipedia.orgacs.org The analysis of various lead(II) carboxylates shows that they can crystallize in different systems, including triclinic and monoclinic, depending on the nature of the ligand and the presence of co-ligands or solvent molecules. nih.goviucr.org For example, the crystal structures of two different lead(II) tris(pyrazolyl)methane complexes were solved in the triclinic space group P-1. nih.govacs.org

Below is a table of crystallographic data for related lead(II) complexes, which demonstrates the typical parameters found in such structures.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref |

| {Pb[HC(3,5-Me₂pz)₃]₂}²⁺ | Triclinic | P-1 | a = 12.756 Å, b = 13.469 Å, c = 17.160 Å, α = 82.45°, β = 89.90°, γ = 72.99° | nih.govacs.org |

| Mono-thiourea-lead(II) acetate | Monoclinic | P2₁/c | a = 4.55 Å, b = 15.81 Å, c = 14.28 Å, β = 106.4° | iucr.org |

| Lead(II) acetate trihydrate | Monoclinic | - | - | wikipedia.orgacs.org |

Molecular Conformation and Intermolecular Interactions

In the absence of a specific crystal structure for lead(II) methacrylate, its molecular conformation and intermolecular interactions can be inferred from related compounds. The conformation would be heavily influenced by the coordination of the carboxylate groups to the lead centers.

Intermolecular forces play a crucial role in stabilizing the crystal lattice. Hydrogen bonds are significant, especially if water molecules or other protic species are incorporated into the crystal structure. iucr.org A particularly relevant interaction for lead(II) compounds is the tetrel bond, a non-covalent interaction involving the Group 14 element (in this case, lead) acting as a Lewis acid. These bonds can significantly influence packing arrangements and the resulting supramolecular architecture. rsc.org In one study of tetranuclear Pb(II) thiophene (B33073) carboxylate complexes, Pb···Br and Pb···Cl tetrel bonds were found to contribute significantly to the stability of the crystal structure. rsc.org

Packing Arrangements and Supramolecular Architecture

The flexible coordination environment of the Pb(II) ion, combined with the versatile binding modes of carboxylate ligands, gives rise to diverse and complex supramolecular architectures. researchgate.netnih.gov Lead(II) carboxylates can form structures ranging from discrete dimers to one-, two-, or three-dimensional coordination polymers. iucr.orgresearchgate.netrsc.org

The final architecture is a result of the interplay between strong coordination bonds and weaker non-covalent interactions like hydrogen bonds and π-π stacking, if aromatic co-ligands are present. researchgate.netnih.gov For example, in a series of lead(II) complexes with thiophene-2-carboxylate (B1233283) and N,N'-donor ligands, the interplay of coordination motifs and non-covalent interactions led to mononuclear and dinuclear structures with varied supramolecular assemblies. nih.gov The specific nature of the methacrylate ligand, with its vinyl group, could potentially lead to unique packing motifs or even facilitate solid-state polymerization under certain conditions, although this is speculative without experimental evidence.

Coordination Environment of Lead(II) in Methacrylate Complexes

The large ionic radius and the presence of a 6s² lone pair of electrons on the Pb(II) ion allow for a wide range of coordination numbers and geometries. researchgate.netresearchgate.net Coordination numbers from 4 to 10 have been reported for lead(II) complexes with oxygen-donor ligands. researchgate.net In lead(II) carboxylates specifically, coordination numbers typically range from 5 to 8. rsc.org

Ligand Denticity and Bridging Modes of Methacrylate Ligands

The methacrylate ligand, as a carboxylate, can exhibit a remarkable variety of coordination modes, contributing to the structural diversity of its complexes. researchgate.net These modes determine whether the ligand binds to a single metal center (denticity) or links multiple metal centers (bridging).

Common coordination modes for carboxylate ligands include:

Monodentate: The ligand binds to a metal center through only one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Furthermore, more complex bridging modes involving multiple lead centers (e.g., μ₂, μ₃, or μ₄) are frequently observed in lead(II) carboxylate polymers, creating robust and intricate networks. researchgate.netrsc.org The table below summarizes some of the diverse coordination modes observed in lead(II) carboxylate complexes. researchgate.netresearchgate.net

| Coordination Mode | Description | Notation |

| Monodentate | One oxygen atom binds to one metal center. | η¹ |

| Chelating | Both oxygen atoms bind to one metal center. | η² |

| Bridging | Carboxylate bridges two metal centers. | μ₂-η¹:η¹ |

| Bridging Chelating | Carboxylate chelates one metal and bridges another. | μ₂-η²:η¹ |

Geometrical Isomerism and Stereochemical Analysis of Lead(II) Lone Pair Activity

Hemidirected: The ligands are arranged on only one side of the lead ion, leaving a noticeable gap or void in the coordination sphere. rsc.orgrsc.org This void is occupied by the stereochemically active lone pair. Hemidirected geometries are often described as distorted and are favored for lower coordination numbers and with hard, electronegative ligands. researchgate.netrsc.org

Holodirected: The ligands are arranged symmetrically around the lead ion, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital. rsc.orgrsc.org This geometry is more common for higher coordination numbers and with softer, bulkier ligands where inter-ligand repulsion forces a more symmetrical arrangement. acs.orgrsc.org

For lead(II) carboxylates, both hemidirected and holodirected geometries are observed. rsc.orgrsc.org For instance, studies on a series of lead alkanoates showed that shorter-chain carboxylates (C6-C8) tend to form hemidirected structures, while longer-chain ones (C9-C18) favor holodirected geometries. rsc.orgresearchgate.net The arrangement of ligands in a hemidirected sphere can lead to a form of geometrical isomerism based on the placement of ligands relative to the lone pair. The distortion it induces often results in irregular coordination polyhedra, such as distorted pentagonal bipyramids or capped square pyramids. iucr.orgnih.gov

Influence of Solvent and Anions on Coordination Geometry

The coordination geometry of lead(II) complexes is notably versatile due to the influence of the stereochemically active 6s² lone pair of electrons on the Pb(II) ion. This can result in two primary coordination geometries: hemidirected, where ligands are arranged on one side of the lead ion creating a gap for the lone pair, and holodirected, where ligands are symmetrically distributed around the metal center. rsc.org The specific geometry adopted by this compound is significantly influenced by the nature of the solvent used during its synthesis and crystallization, as well as the presence of other anions.

Weakly coordinating anions present in the reaction mixture can also co-crystallize and influence the final structure. These anions can compete with the methacrylate ligand and solvent molecules for coordination sites on the lead ion, leading to different structural motifs. The interplay between the methacrylate ligand, solvent molecules, and any present anions determines the final coordination environment, which can range from low coordination numbers to higher numbers, favoring the formation of polynuclear or polymeric species. Current time information in Bangalore, IN. The specific outcome is a delicate balance of ligand strength, steric hindrance, and crystallization conditions.

Table 1: Influence of Solvents on Lead(II) Carboxylate Coordination Polymers

| Solvent System | Ligand Type | Resulting Structure | Observation |

| Water | Benzoate | 2D Coordination Polymer | Water molecule coordinates to Pb(II). Current time information in Bangalore, IN. |

| Methanol (B129727) | 2-Methoxybenzoate | 1D Coordination Polymer | Two methanol molecules coordinate to Pb(II). Current time information in Bangalore, IN. |

| Water | 2-Methoxybenzoate | 2D Coordination Polymer | Exchange of methanol with one water molecule alters dimensionality. Current time information in Bangalore, IN. |

| None (Anhydrous) | 4-Nitrobenzoate | 1D Coordination Polymer | Absence of coordinating solvent leads to a polymeric chain. Current time information in Bangalore, IN. |

| Water | 4-Nitrobenzoate | Molecular Structure (0D) | Coordination of two water molecules results in a discrete complex. Current time information in Bangalore, IN. |

This table is generated based on findings from analogous lead(II) carboxylate complexes to illustrate potential solvent effects on this compound.

Structural Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netrcsi.science These different crystalline forms, or polymorphs, have the same chemical composition but differ in the arrangement or conformation of the molecules in the crystal lattice. rcsi.science Consequently, polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. While polymorphism is a common phenomenon in metal-organic compounds and active pharmaceutical ingredients, specific polymorphic forms of this compound are not widely reported in the surveyed scientific literature. researchgate.net

The characterization and identification of polymorphic forms are crucial for controlling the properties of a crystalline material. Several analytical techniques are employed for this purpose.

Powder X-ray Diffraction (PXRD): This is the most definitive method for identifying different crystal forms. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline structure. researchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the material. Polymorphs will typically have different melting points, enthalpies of fusion, and thermal stability profiles, which can be detected by these methods. americanelements.com

Infrared (IR) Spectroscopy: Since the molecular environment differs in each polymorph, the vibrational modes of the molecules can also change. IR spectroscopy can detect shifts in the absorption bands, particularly those of the carboxylate group in this compound, providing evidence of different crystalline forms. americanelements.com

Should different crystalline forms of this compound be discovered, a combination of these techniques would be essential for their complete characterization and to understand the conditions that favor the formation of each specific polymorph.

Table 2: Techniques for Characterizing Polymorphic Forms

| Technique | Information Provided | Application to this compound |

| Powder X-ray Diffraction (PXRD) | Unique diffraction pattern for each crystal structure. | Differentiates between potential polymorphs based on their distinct crystal lattices. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting point, transition temperatures, and enthalpies. | Identifies polymorphs by their unique thermal transitions. americanelements.com |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Assesses differences in thermal stability among potential polymorphs. americanelements.com |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. | Detects changes in the coordination of the methacrylate group through shifts in C=O and C-O stretching frequencies. americanelements.com |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for obtaining atomic-level structural information on solid materials, including crystalline and amorphous compounds. tandfonline.com For this compound, ssNMR can provide detailed insights into the local coordination environment of the lead atom and the conformation of the methacrylate ligands, which are often inaccessible by other methods. nih.gov

Key nuclei for the ssNMR analysis of this compound include ¹³C and ²⁰⁷Pb. High-resolution spectra are typically obtained using techniques like Magic Angle Spinning (MAS) to average out anisotropic interactions and Cross-Polarization (CP) to enhance the signal of low-abundance nuclei like ¹³C. nih.govnsf.gov

¹³C ssNMR: The chemical shifts of the carbon atoms in the methacrylate ligand, particularly the carboxylate carbon (–COO⁻) and the vinyl carbons (C=C), are sensitive to the coordination mode. Resonance doubling in ¹³C CP/MAS spectra can indicate the presence of multiple, distinct conformations of the ligand within the crystal's asymmetric unit. nih.govnsf.gov

Table 3: Potential Solid-State NMR Probes for this compound

| Nucleus | NMR Experiment | Potential Structural Information | Reference Analogs |

| ¹³C | CP/MAS | Ligand conformation, number of inequivalent molecules in the unit cell, C-O and C=C bond environment. | Lead Stearate, Lead Palmitate nih.govnsf.gov |

| ²⁰⁷Pb | MAS, WURST-CPMG | Pb(II) coordination number and geometry (hemidirected vs. holodirected), electronic environment of the metal center. | Lead Carboxylates (C6-C18) rsc.orgnih.gov |

This table outlines the potential application of ssNMR to this compound based on established studies of analogous compounds.

Spectroscopic Characterization for Mechanistic Understanding of Lead Ii Methacrylate

Vibrational Spectroscopy (FTIR, Raman) for Bonding Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. By analyzing the frequencies of bond vibrations, it is possible to identify functional groups, understand the nature of chemical bonds, and deduce the coordination environment of the metal center in lead(II) methacrylate (B99206).

The vibrational spectrum of lead(II) methacrylate is characterized by contributions from the methacrylate ligand and the lead-oxygen bonds. The assignment of these vibrational modes is crucial for a complete structural characterization.

The methacrylate ligand exhibits several characteristic vibrational bands. The most prominent are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are highly sensitive to the coordination environment. In addition to the carboxylate vibrations, C=C stretching, C-H stretching and bending, and C-O stretching modes from the methacrylate backbone are also observed. researchgate.netresearchgate.net

The lead-oxygen (Pb-O) bond vibrations are typically found in the far-infrared region of the spectrum due to the heavy mass of the lead atom. The presence and position of these bands provide direct evidence of the coordination between the lead(II) ion and the methacrylate ligand.

A summary of typical vibrational modes for metal methacrylates is presented in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Reference |

| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | 1540 - 1650 | FTIR, Raman | mdpi.com |

| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | 1400 - 1450 | FTIR, Raman | nih.gov |

| C=O Stretch (in ester group) | ~1725 | FTIR, Raman | researchgate.nettu-clausthal.de |

| C=C Stretch | ~1640 | Raman | tu-clausthal.denih.gov |

| C-O-C Stretch | 1150 - 1260 | FTIR | researchgate.net |

| C-H Stretch (aliphatic) | 2900 - 3000 | FTIR, Raman | mdpi.comacs.org |

| Pb-O Stretch | 400 - 500 | FTIR, Raman |

Note: The exact positions of these bands can vary depending on the specific coordination geometry and the physical state of the sample.

The way the methacrylate ligand binds to the lead(II) ion can be determined by analyzing the shifts in the vibrational frequencies of the carboxylate group. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group is a diagnostic tool for determining the coordination mode.

Different coordination modes of the carboxylate ligand include:

Monodentate: The ligand binds to the metal center through only one of its oxygen atoms.

Bidentate chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.

Bidentate bridging: Each oxygen atom of the carboxylate group binds to a different metal center, forming a bridge.

Computational and experimental studies on metal-poly(methacrylic acid-methyl methacrylate) complexes have shown that the coordination can be either monodentate or bidentate. nih.gov The interaction of Pb(II) ions with amide groups, which are structurally similar to carboxylates, also shows significant shifts in the carbonyl stretching frequency upon complexation, indicating the sensitivity of these vibrational modes to coordination. mdpi.com For instance, a negative shift in the carbonyl infrared absorption suggests coordination with the oxygen atom. mdpi.com

The magnitude of Δν for the coordinated methacrylate compared to the ionic methacrylate can distinguish between these modes. Generally, a larger Δν is observed for monodentate coordination compared to the ionic form, while a smaller Δν is characteristic of bidentate coordination.

In situ spectroscopic techniques, such as time-resolved FTIR and Raman spectroscopy, are invaluable for monitoring chemical reactions as they occur. These methods can provide information on the consumption of reactants, the formation of products, and the presence of transient intermediates.

In the context of this compound, in-situ spectroscopy can be employed to study its polymerization. During the polymerization of methacrylate monomers, the most significant spectral change is the decrease in the intensity of the C=C stretching vibration (around 1640 cm⁻¹) as the double bonds are consumed to form the polymer backbone. tu-clausthal.denih.gov By monitoring the intensity of this peak over time, the kinetics of the polymerization reaction can be determined. rsc.orgrsc.orgnist.gov

For example, in situ Raman spectroscopy has been used to monitor the conversion of methyl methacrylate (MMA) to poly(methyl methacrylate) (PMMA) by tracking the relative peak intensities of the C=C and C=O bonds. tu-clausthal.de This approach allows for real-time, non-invasive analysis of the reaction progress, which is crucial for understanding the reaction mechanism and optimizing reaction conditions. While specific studies on this compound are not prevalent, the principles derived from studies on other methacrylate systems are directly applicable. nih.govrsc.org

Electronic Spectroscopy (UV-Vis) and Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic structure, including the presence of chromophores, charge transfer events, and the optical band gap of the material.

Lead(II) has a d¹⁰ electronic configuration, meaning its d-orbitals are completely filled. Consequently, electronic transitions between d-orbitals (d-d transitions), which are characteristic of transition metal complexes and are responsible for many of their colors, are not possible for lead(II) compounds. umb.edu

The electronic absorption spectra of this compound are therefore expected to be dominated by other types of transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. These are often intense absorptions. fiveable.meillinois.edu

Intra-ligand Transitions: These are electronic transitions occurring within the methacrylate ligand itself, such as π → π* transitions associated with the C=C and C=O double bonds. uomustansiriyah.edu.iq These typically occur in the UV region. nih.gov

In some lead(II) compounds, absorption bands in the visible region have been observed and attributed to charge transfer phenomena. For instance, a transient lead(II) species was found to have an absorption maximum at 524 nm. acs.org The color of lead(II) compounds often arises from these charge transfer bands.

For semiconducting materials, UV-Vis spectroscopy is a key technique for determining the optical band gap (E_g), which is the energy difference between the valence band and the conduction band. thermofisher.com Although this compound is an organometallic compound, it can exhibit semiconductor properties, especially in polymeric or solid forms.

The band gap can be estimated from the absorption spectrum using a Tauc plot. This method involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, and ν is the frequency. nih.govthermofisher.com The exponent n depends on the nature of the electronic transition (n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition). The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis. youtube.com

For example, studies on a two-dimensional perovskite material containing lead and aminoethyl methacrylate have utilized this method to calculate the band gap from UV-Vis absorption data. nih.gov The determination of the band gap is essential for applications in optoelectronics and photocatalysis, as it dictates the material's ability to absorb light and generate charge carriers.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. nih.govbris.ac.uk The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. scivisionpub.commdpi.com For this compound, XPS is instrumental in verifying the presence of the constituent elements—lead (Pb), carbon (C), and oxygen (O)—and, crucially, in confirming the +2 oxidation state of the lead ion.

An XPS survey scan of this compound would first be conducted to identify all detectable elements on the sample surface, with expected peaks for Pb, O, and C. nih.gov Following the survey, high-resolution spectra would be acquired for the specific regions of interest (Pb 4f, C 1s, and O 1s) to gain detailed information about chemical bonding and oxidation states.

Lead (Pb) Analysis: The high-resolution spectrum of the Pb 4f region is particularly important for determining the oxidation state of lead. This region will exhibit two peaks, Pb 4f₇/₂ and Pb 4f₅/₂, due to spin-orbit splitting. The binding energy of the more intense Pb 4f₇/₂ peak is characteristic of the lead's chemical environment. For lead(II) compounds, such as lead oxides and carbonates, this peak typically appears at a binding energy of approximately 138-139 eV. thermofisher.com This value is distinctly higher than that for metallic lead (Pb⁰), which is found at about 136.9 eV, and different from lead(IV) oxide (PbO₂), which has a reported binding energy of 137.8 eV. thermofisher.com Analysis of the Pb 4f spectrum for this compound is therefore expected to confirm the Pb(II) oxidation state.

Carbon (C) and Oxygen (O) Analysis: The C 1s high-resolution spectrum for this compound is expected to be complex, with multiple component peaks corresponding to the different carbon environments within the methacrylate ligand. These can be deconvoluted to identify:

Carbon in the C=C double bond.

Carbon in the methyl group (C-H).

Carbon in the main chain (C-C).

Carbon in the carboxylate group (O-C=O), which would appear at the highest binding energy due to its connection to the electronegative oxygen atoms.

The O 1s spectrum would primarily show a single, well-defined chemical environment corresponding to the two oxygen atoms in the carboxylate group, which are chemically equivalent due to resonance. The binding energy of this peak provides further confirmation of the carboxylate structure.

The quantitative analysis of the peak areas, corrected by relative sensitivity factors, can be used to determine the atomic concentrations of the elements and verify the stoichiometric formula of the compound.

Interactive Data Table: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Inferred Information |

| Lead (Pb) | Pb 4f₇/₂ | ~138.5 eV | Confirms Pb(II) oxidation state. thermofisher.com |

| Oxygen (O) | O 1s | ~531-532 eV | Corresponds to oxygen in a carboxylate group. nih.gov |

| Carbon (C) | C 1s | ~285 eV | Aliphatic and vinylic carbons (C-C, C-H, C=C). nih.gov |

| Carbon (C) | C 1s | ~288-289 eV | Carboxylate carbon (O-C=O). |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a given compound, it provides information about its molecular weight, confirming its molecular integrity, and offers insights into its structure through the analysis of fragmentation patterns. tutorchase.com In the analysis of this compound (C₈H₁₀O₄Pb), mass spectrometry can verify the complete structure and elucidate how it breaks apart under energetic conditions.

Molecular Integrity: High-resolution mass spectrometry (HRMS) can determine the exact mass of the intact molecule. The monoisotopic mass of this compound is 378.034561 g/mol (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁶O, and ²⁰⁸Pb). americanelements.com The detection of a molecular ion peak [M]⁺ or a related adduct ion (e.g., [M+H]⁺) at this precise m/z value in the mass spectrum would provide strong evidence for the molecular integrity of the compound, confirming that the lead center is bound to two methacrylate ligands. The absence or low intensity of the molecular ion peak can sometimes occur, especially with delicate structures that fragment easily upon ionization. tutorchase.com

Fragmentation Patterns: During the ionization process in a mass spectrometer, the molecular ion can become energetically unstable and break down into smaller, charged fragments. libretexts.org The pattern of these fragments is a reproducible fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds.

Key fragmentation pathways would likely involve:

Loss of a Methacrylate Radical: Cleavage of the ionic bond between the lead atom and one of the carboxylate groups, resulting in a fragment ion containing one remaining methacrylate ligand.

Fragmentation within the Ligand: Subsequent or alternative fragmentation can occur within the methacrylate ligand itself. Drawing from studies on related polymers like poly(methyl methacrylate), common fragmentation includes the loss of small neutral molecules or radicals. nih.gov

A detailed analysis of the resulting spectrum would allow for the identification of these fragment ions, providing a comprehensive picture of the molecule's connectivity.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ²⁰⁸Pb) | Proposed Fragment Ion | Formula of Ion | Notes |

| 378.03 | [Pb(C₄H₅O₂)₂]⁺ | [C₈H₁₀O₄Pb]⁺ | Molecular Ion (verifies integrity). americanelements.com |

| 293.00 | [Pb(C₄H₅O₂)]⁺ | [C₄H₅O₂Pb]⁺ | Loss of one methacrylate radical. |

| 249.01 | [Pb(OOC)]⁺ | [CO₂Pb]⁺ | Loss of methacrylate followed by further fragmentation. |

| 208.98 | [Pb]⁺ | [Pb]⁺ | Bare lead ion. |

| 85.03 | [C₄H₅O₂]⁺ | [C₄H₅O₂]⁺ | Methacrylate cation. |

| 69.03 | [C₄H₅]⁺ | [C₄H₅]⁺ | Loss of CO₂ from the methacrylate cation. |

| 45.00 | [COOH]⁺ | [COOH]⁺ | Carboxyl fragment. libretexts.org |

Polymerization Mechanisms and Resulting Polymer Architectures for Lead Ii Methacrylate

Radical Polymerization of Lead(II) Methacrylate (B99206)

The kinetics of the free-radical polymerization of methacrylates are well-established, and lead(II) methacrylate is expected to follow these general principles. The process consists of three main stages:

Initiation: This stage involves the formation of free radicals, which then react with a monomer molecule to start the polymer chain. This can be achieved through the thermal decomposition of an initiator or by the direct thermal activation of the monomer researchgate.net. The rate of initiation is dependent on the initiator's concentration and its decomposition rate constant.

Propagation: The newly formed radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This step is repeated, leading to the growth of the polymer chain researchgate.net. The rate of propagation is influenced by the monomer concentration and the propagation rate constant. For methacrylates, the propagation rate can be affected by factors such as temperature and solvent polarity ugent.beacs.org.

Termination: The growth of the polymer chain is stopped through the reaction of two growing radical chains. This can occur via two primary mechanisms: combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end uomosul.edu.iqacs.org. The termination rate is influenced by the concentration of radical species and the termination rate constant, which can be diffusion-controlled, especially at higher monomer conversions imaging.org.

A characteristic feature of methacrylate polymerization is the gel effect, or autoacceleration, where the polymerization rate increases significantly at higher conversions. This is attributed to a decrease in the termination rate due to the increased viscosity of the medium, which hinders the diffusion of large polymer radicals imaging.org.

Initiators: The choice and concentration of the initiator have a significant impact on the polymerization of methacrylates. Common initiators for radical polymerization include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides add-tek.com. An increase in the initiator concentration generally leads to a higher polymerization rate due to the generation of a larger number of radicals cmu.eduresearchgate.net. However, this also typically results in the formation of polymers with lower molecular weights, as more polymer chains are initiated simultaneously. The efficiency of the initiator, which is the fraction of radicals that successfully initiate a polymer chain, is another crucial factor researchgate.netfujifilm.com.

Chain Transfer Agents: Chain transfer agents are utilized to control the molecular weight of the resulting polymer epa.gov. These agents, typically thiols, react with the growing polymer radical, terminating its growth and creating a new radical that can initiate a new polymer chain researchgate.netscilit.com. This process leads to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight epa.govscilit.com. The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction acs.orgrsc.org.

The following table illustrates the general effect of initiator and chain transfer agent concentration on the molecular weight of polymers produced via radical polymerization.

| Parameter Change | Effect on Polymerization Rate | Effect on Average Molecular Weight |

| Increase in Initiator Concentration | Increases | Decreases |

| Increase in Chain Transfer Agent Concentration | May decrease slightly nih.gov | Decreases significantly |

Achieving control over the molecular weight and polydispersity (the distribution of molecular weights) is crucial for tailoring the properties of the final polymer. While conventional free-radical polymerization often yields polymers with broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques offer a significant improvement in this regard mdpi.com.

One of the most prominent CRP methods is Atom Transfer Radical Polymerization (ATRP) . ATRP involves the reversible activation and deactivation of the growing polymer chains by a transition metal complex, typically copper- or iron-based cmu.eduacs.orgredalyc.org. This reversible process maintains a low concentration of active radicals at any given time, suppressing termination reactions and allowing for the controlled growth of polymer chains redalyc.org. This results in polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity) acs.orgnih.govnih.gov. ATRP has been successfully applied to a wide range of methacrylates, and similar metal-containing monomers, suggesting its potential applicability to this compound for creating well-defined polymer architectures cmu.edunih.govresearchgate.net.

Another powerful CRP technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT polymerization utilizes a chain transfer agent (a RAFT agent) to mediate the polymerization via a reversible chain transfer process. This allows for the synthesis of polymers with controlled molecular weights and low polydispersity.

The table below summarizes the key features of conventional versus controlled radical polymerization techniques.

| Feature | Conventional Radical Polymerization | Controlled Radical Polymerization (e.g., ATRP, RAFT) |

| Radical Concentration | High and uncontrolled | Low and controlled |

| Termination Reactions | Significant | Suppressed |

| Molecular Weight Control | Poor | Good, predictable based on monomer/initiator ratio |

| Polydispersity (Mw/Mn) | High (>1.5) | Low (<1.5) |

| Polymer Architecture | Limited to linear or branched | Can produce block copolymers, star polymers, etc. |

Coordination Polymerization and Ring-Opening Polymerization Mechanisms

Coordination Polymerization: Lead(II) ions are known to form coordination polymers with various organic linkers mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.net. When these linkers contain polymerizable groups, such as a methacrylate moiety, the resulting coordination complexes can act as macromonomers . The polymerization of these macromonomers can lead to highly ordered, multi-dimensional polymer networks with a high concentration of lead ions .

The mechanism of coordination polymerization typically involves the coordination of the monomer to a metal center, followed by the insertion of the monomer into a metal-alkyl or metal-polymer bond fiveable.meresearchgate.netdspaces.org. This process is characteristic of Ziegler-Natta catalysis uomosul.edu.iq. The key steps are:

Monomer Coordination: The monomer coordinates to a vacant site on the metal catalyst.

Insertion: The coordinated monomer is then inserted into the bond between the metal and the growing polymer chain fiveable.meresearchgate.net. This step is often migratory, meaning the polymer chain moves to the position of the coordinated monomer.

For methacrylates, insertion can occur in a 1,2- or 2,1-fashion, which can influence the final polymer structure imaging.orgkpi.ua. The coordination of the carbonyl group of the methacrylate to the metal center can play a significant role in the insertion process imaging.orgkpi.ua.

Ring-Opening Polymerization (ROP): Ring-opening polymerization is a mechanism that involves the opening of a cyclic monomer to form a linear polymer. This is a common polymerization route for cyclic esters (like lactones), ethers, and amides. The initiation of ROP can be achieved with various catalysts, including metal alkoxides epa.govscilit.comscientific.netkocaeli.edu.trnih.gov. While ROP is a well-established method for certain classes of monomers, there is no significant evidence in the scientific literature to suggest that this compound undergoes this type of polymerization. The methacrylate group itself is typically polymerized through the opening of its carbon-carbon double bond, not through a ring-opening mechanism.

The spatial arrangement of the monomer units along the polymer chain, known as tacticity, can significantly influence the physical properties of the polymer wikipedia.orgchimia.chchimia.ch. The main types of tacticity are:

Isotactic: All stereocenters have the same configuration.

Syndiotactic: Stereocenters have alternating configurations.

Atactic: Stereocenters have a random configuration.

In Radical Polymerization: Achieving stereocontrol in conventional radical polymerization is challenging researchgate.netchimia.chchimia.ch. However, the tacticity of polymethacrylates can be influenced by factors such as the polymerization temperature and the solvent. For instance, polymerization in polar, hydrogen-bonding solvents like fluoroalcohols can promote the formation of syndiotactic polymers ugent.be. The use of Lewis acids as additives can also influence the stereochemistry of the propagation step, leading to an increase in either isotactic or syndiotactic placements fiveable.me.

In Coordination Polymerization: Coordination polymerization, particularly with Ziegler-Natta and related catalysts, is well-known for its ability to produce highly stereoregular polymers uomosul.edu.iq. The structure of the catalyst's active site plays a crucial role in directing the stereochemistry of the incoming monomer, leading to the formation of either isotactic or syndiotactic polymers rsc.orgfiveable.meresearchgate.netnsf.govchemrxiv.org. It is plausible that the coordination polymerization of this compound, should it proceed via a suitable catalytic system, could also result in a polymer with controlled tacticity.

Architecture of Lead-Containing Polymers

Similar to other vinyl monomers, the polymerization of this compound via free-radical mechanisms can yield both linear and branched polymer structures. pediaa.com

Linear Polymers: In an ideal polymerization process, monomer units add sequentially to the growing chain, resulting in a long, unbranched structure. This architecture is common in the polymerization of methacrylate monomers under controlled conditions that minimize side reactions. quora.com

Branched Polymers: Branching occurs when a growing polymer chain abstracts an atom from another polymer chain, creating a new active site on the latter, from which a new branch grows. pediaa.com These side chains can be short or long. The presence and extent of branching can significantly affect the polymer's properties, such as its density, viscosity, and mechanical strength, by disrupting the regular packing of polymer chains. pediaa.comresearchgate.net Multifunctional monomers can also be intentionally used to introduce branching points. researchgate.net

Controlled/"living" radical polymerization (LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture, enabling the synthesis of well-defined linear and branched structures. cmu.edunih.gov While specific applications of LRP to this compound are not extensively detailed, these methods are powerful tools for controlling the polymerization of methacrylates in general. cmu.edu

To create materials with combined or enhanced functionalities, this compound can be copolymerized with other vinyl monomers to form more complex architectures like block and graft copolymers.

Block Copolymers: These polymers consist of long sequences, or "blocks," of one type of monomer unit, covalently bonded to blocks of another type. The free-radical copolymerization of this compound with monomers like styrene (B11656) or n-butyl acrylate (B77674) can result in copolymers with a "blocky" structure. This occurs when there is a strong preference for a growing chain ending in a this compound unit to add another this compound monomer, a tendency indicated by reactivity ratios. More defined block copolymers can be synthesized using controlled radical polymerization techniques, which allow for the sequential polymerization of different monomers. nih.gov

Graft Copolymers: A graft polymer is a type of branched polymer where the side chains have a different composition from the main chain. pediaa.com This architecture can be achieved by creating active sites on a pre-existing polymer backbone and initiating the polymerization of this compound from these sites.

The ability to create these sophisticated architectures allows for the precise placement of lead-containing units within a larger polymer structure, enabling the design of materials with specific optical, electronic, or thermal properties.

Cross-linked polymers form a three-dimensional network structure, rendering them insoluble in solvents. mdpi.com

Cross-linked Networks: These materials can be synthesized by copolymerizing this compound with multifunctional monomers that act as crosslinking agents. imaging.org These agents have two or more polymerizable groups, allowing them to connect multiple polymer chains. This process creates a robust, often rigid, network. mdpi.comresearchgate.net An alternative approach involves a sol-gel process where lead-containing precursors undergo hydrolysis and condensation to form an inorganic network, which is then cross-linked through the polymerization of methacrylate groups, creating a highly cross-linked organic-inorganic hybrid material.

Self-Polymerization and Copolymerization Kinetics of this compound with Other Monomers

The study of polymerization kinetics provides crucial insights into reaction rates, mechanisms, and the factors that control the final polymer's properties.

Self-Polymerization: this compound is capable of undergoing self-polymerization, where it reacts with itself to form a homopolymer. This process can be initiated by either thermal energy or, more commonly, through a free-radical mechanism using a chemical initiator. A typical system involves dissolving the monomer in a suitable solvent, such as dimethylformamide (DMF), and adding a free-radical initiator like azobisisobutyronitrile (AIBN). The thermal decomposition of the initiator generates free radicals, which then initiate the polymerization of the this compound monomers. The kinetics of this self-polymerization can be quantitatively analyzed using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction rates and mechanisms under different conditions.

Copolymerization Kinetics: The kinetic behavior of this compound in copolymerization with other vinyl monomers determines the composition and structure of the resulting copolymer. The process typically follows a free-radical mechanism, involving initiation, propagation, and termination steps. The relative rates at which different monomers add to the growing polymer chain are described by reactivity ratios (r₁ and r₂). These ratios are critical for predicting the final copolymer composition and microstructure.

Studies on the copolymerization of this compound (M₁) with other monomers have yielded the following reactivity ratios:

| Co-monomer (M₂) | r₁ (this compound) | r₂ (Co-monomer) | Interpretation of Kinetic Data |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 1.151 | 0.869 | The reactivity ratios are close to 1, suggesting a tendency towards random copolymerization. Both monomers have a similar probability of adding to a growing chain regardless of the terminal unit. |

| Styrene (St) | 26.856 | 0.294 | There is a strong preference for a growing chain ending in a Pb(MAA)₂ radical to add another Pb(MAA)₂ monomer. This leads to a highly "blocky" copolymer structure with long sequences of this compound. |

| n-Butyl Acrylate (BA) | 10.822 | 0.089 | A significant preference exists for a growing chain ending in a Pb(MAA)₂ radical to add another Pb(MAA)₂ monomer, resulting in a blocky copolymer structure. |

These kinetic parameters are essential for designing and synthesizing lead-containing copolymers with desired properties and predictable monomer distributions.

Role in Advanced Materials Science and Fundamental Composites

Lead(II) Methacrylate (B99206) as a Precursor for Inorganic Materials

The thermal decomposition of lead(II) methacrylate can be harnessed to produce various inorganic lead-containing materials. The lead salt acts as a source of lead ions that, under controlled conditions, can be converted into oxides, chalcogenides, or more complex structures. This precursor approach offers a route to synthesizing nanomaterials with specific morphologies and properties.

This compound is a viable precursor for the synthesis of lead(II) oxide (PbO). Through thermal deposition of its vapors in chemical vapor deposition (CVD) processes, the compound decomposes to form PbO. researchgate.net This method is advantageous for creating lead-containing oxide systems and coatings. researchgate.net Coordination polymers containing lead can also serve as precursors to produce lead oxide nanoparticles through controlled thermal treatment. nih.gov The synthesis of lead oxide nanoparticles can also be achieved through various other methods, including sol-gel processes using precursors like lead acetate (B1210297), which highlights the general utility of lead salts in forming nano-sized lead oxides. ijcps.org

Similarly, while direct synthesis from this compound is not extensively detailed, the principles of using organometallic precursors extend to lead chalcogenides (PbS, PbSe, PbTe). These materials are often synthesized via solution-phase or chemical vapor transport methods using lead precursors like lead acetate or lead chloride with a suitable chalcogen source. berkeley.eduberkeley.edu The use of a lead-containing organometallic compound like this compound could offer advantages in solution-based syntheses by providing a soluble and reactive lead source for the formation of lead chalcogenide nanocrystals and nanowires. jos.ac.cnnih.gov

In the burgeoning field of perovskite solar cells and optoelectronics, the choice of lead precursor is critical in defining the crystallization pathway, morphology, and ultimate performance of the perovskite thin film. chemrxiv.orgnih.gov Lead halide perovskites, with the general formula APbX₃ (where A is a cation and X is a halide), are typically formed from a lead(II) halide and an ammonium (B1175870) salt. u-tokyo.ac.jp

The formation process is highly sensitive to the precursors and solvents used. nih.govu-tokyo.ac.jp While lead(II) iodide (PbI₂) is a common precursor, other lead sources like lead(II) oxide (PbO) have also been investigated, demonstrating that the precursor's properties strongly influence nucleation and growth. chemrxiv.org this compound can serve as a component in precursor solutions, providing the necessary Pb²⁺ ions for the perovskite lattice. Its solubility and reactivity can be tailored to control the kinetics of perovskite crystal formation, potentially influencing grain size, film quality, and electronic properties. acs.orgacs.org The ability to manipulate the lead precursor chemistry is a key strategy for optimizing the fabrication of high-efficiency and stable perovskite devices. nih.gov

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., high refractive index, thermal stability). This compound is an ideal monomer for creating such hybrids because its methacrylate group can be polymerized to form a carbon-based backbone, while the lead ion is incorporated directly into the material's structure.

Copolymerizing this compound with other vinyl monomers, such as methyl methacrylate (MMA), is an effective strategy for modifying material properties. The incorporation of lead ions into the polymer matrix can significantly enhance characteristics like refractive index, thermal stability, and electrical conductivity.

These lead-containing copolymers have found applications as advanced resists for microlithography. Research has shown that copolymers of methyl methacrylate and lead methacrylate exhibit a threefold increase in sensitivity to electron beams and X-rays compared to standard poly(methyl methacrylate) (PMMA). Furthermore, these hybrid materials demonstrate higher temperature stability and improved resistance to chemical etching, making them valuable for fabricating microelectronic components with very fine features. The properties of polymethacrylate-based materials can be systematically investigated using combinatorial and high-throughput methods to discover new functionalities for various applications. nih.gov

| Property | Enhancement Mechanism | Application | Reference |

|---|---|---|---|

| Sensitivity to E-beam/X-ray | Incorporation of high atomic number lead ions increases absorption of high-energy radiation. | Microlithography Resists | |

| Thermal Stability | Ionic cross-linking and interactions introduced by the lead centers. | High-Performance Plastics | |

| Chemical Etch Resistance | The presence of inorganic lead components reduces the reactivity of the polymer with etchants. | Microelectronics Fabrication | |

| Optical Properties (Refractive Index) | The high electron density of lead atoms increases the overall refractive index of the polymer matrix. | Optical Coatings, Lenses |

The sol-gel process is a versatile, low-temperature method for creating inorganic networks (like silica (B1680970) or titania) from molecular precursors, typically metal alkoxides. chemrxiv.orgresearchgate.net This technique allows for the incorporation of organic components, including polymers derived from this compound, to form chemically bonded hybrid glasses and composites. chemrxiv.org By hydrolyzing and condensing a mixture of a silicon alkoxide (e.g., TEOS) and a polymer containing trialkoxysilyl groups, a molecular composite can be formed. chemrxiv.org This approach enables the creation of materials that merge the properties of the inorganic glass with the functionality of the lead-containing polymer. nih.gov

Vapor-phase infiltration (VPI) is another emerging technique for creating hybrid materials. frontiersin.orgnih.gov Derived from atomic layer deposition (ALD), VPI involves the diffusion of a vapor-phase metalorganic precursor into a polymer matrix, where it reacts to form an intermixed organic-inorganic hybrid structure. researchgate.netresearchgate.net While specific examples using this compound as the vapor precursor are not common, the principle can be applied. A polymer substrate, such as PMMA, could be exposed to a volatile lead precursor, allowing for the infusion of lead-containing species into the bulk of the polymer. frontiersin.orgcolab.ws This solvent-free method allows for uniform modification of polymer properties, enhancing thermal stability, mechanical strength, or optical characteristics. rsc.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties with a good balance of accuracy and computational cost.

Following geometry optimization, bonding energies can be calculated. This would quantify the strength of the coordination bonds between the lead(II) ion and the oxygen atoms of the methacrylate (B99206) groups. Such calculations are crucial for understanding the stability of the monomer.

Table 7.1: Hypothetical Optimized Geometric Parameters and Bonding Energies for Lead(II) Methacrylate (Note: These are representative values as specific research data is unavailable).

| Parameter | Hypothetical Value |

| Pb-O Bond Length (Å) | 2.4 - 2.6 |

| O-Pb-O Bond Angle (°) | 85 - 95 |

| Pb-O Bonding Energy (kcal/mol) | 50 - 70 |

| C=O Bond Length (Å) | ~1.25 |

| C=C Bond Length (Å) | ~1.34 |

This table is for illustrative purposes only and does not represent published research findings.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

An analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO on the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively, providing insights into its polymerization mechanism.

Table 7.2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values as specific research data is unavailable).

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table is for illustrative purposes only and does not represent published research findings.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. For this compound, these calculations would help in assigning the vibrational modes to specific bonds and functional groups, such as the C=O and C=C stretches of the methacrylate ligand and the Pb-O stretching modes.

Simulated spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental spectra can also provide information about intermolecular interactions in the solid state.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. MD simulations would provide insights into the conformational dynamics of the monomer and the process of polymerization.

MD simulations of a single this compound monomer or a small cluster of monomers in a simulated solvent or in the gas phase would reveal its conformational flexibility. This analysis would identify the most stable conformations and the energy barriers between them. Furthermore, these simulations can quantify the nature and strength of intermolecular interactions, such as van der Waals forces, which are crucial for understanding the behavior of the compound in the condensed phase.

Reactive MD simulations could be employed to model the polymerization of this compound. By defining a reactive force field, it would be possible to simulate the initiation, propagation, and termination steps of the polymerization process. These simulations would provide a detailed, atomistic view of chain growth, including the rate of polymerization and the resulting polymer chain's tacticity and molecular weight distribution. Such simulations are computationally intensive but offer unparalleled insight into the dynamics of polymer formation.

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, such as polymerization. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on related methacrylate and acrylate (B77674) systems can provide a foundational understanding.

The polymerization of metal-containing monomers like this compound can be complex. It is known to undergo self-polymerization, which can be initiated by thermal energy or free-radical initiators. Understanding the kinetics of these polymerization processes is crucial for controlling the properties of the resulting polymer.